ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with an adamantane-derived amide, a 4-chlorophenyl group, and an ethyl ester moiety. The adamantane group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl substituent may influence electronic properties and target binding affinity. The thienopyridazine scaffold is notable for its planar aromatic system, which facilitates π-π stacking interactions in biological environments.
Properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4S/c1-2-34-24(32)21-19-13-35-22(20(19)23(31)30(29-21)18-5-3-17(27)4-6-18)28-25(33)26-10-14-7-15(11-26)9-16(8-14)12-26/h3-6,13-16H,2,7-12H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABDDOAARFQAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridazine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the Adamantane Moiety: The adamantane group is attached through an amide bond formation, typically using adamantane-1-carboxylic acid and a coupling reagent.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially altering their properties. The chlorophenyl group may interact with specific enzymes or receptors, modulating their activity. The thienopyridazine core can engage in various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and inferred biological activities.
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- Structural Differences: The amino group at position 5 replaces the adamantane-1-amido moiety in the target compound.
- Physicochemical Impact: The absence of the bulky adamantane group likely increases aqueous solubility due to reduced lipophilicity. However, the amino group may reduce hydrogen-bonding capacity compared to the amide .
- Biological Implications: Amino-substituted thienopyridazines are often associated with moderate kinase inhibition but may exhibit lower metabolic stability due to susceptibility to oxidative deamination.
3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione
- Structural Differences: This compound features a triazole-thione core instead of thienopyridazine, with adamantane at position 3 and a fluorinated benzylidene group.
- The difluorobenzylidene group may improve membrane permeability compared to the 4-chlorophenyl group .
- Biological Implications : Adamantane-containing triazoles are reported as chemotherapeutic candidates, with fluorinated aromatic groups contributing to enhanced cytotoxicity and selectivity .
Thieno[3,4-c]pyrrole Derivatives
- Structural Differences: Compounds like (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (from patents) replace the pyridazine ring with a pyrrole system.
- The methylsulfonyl group increases polarity and may improve solubility .
- Biological Implications: Thienopyrroles are often explored for anti-inflammatory or anticancer activity, with sulfonyl groups contributing to protease resistance.
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP and solubility values are estimated using computational tools (e.g., ChemAxon) or inferred from structural analogs.
Research Findings and Implications
- Adamantane Substitution: The adamantane-1-amido group in the target compound significantly enhances metabolic stability compared to amino-substituted analogs, as evidenced by resistance to cytochrome P450-mediated oxidation in related adamantane derivatives .
- Chlorophenyl vs. However, fluorinated derivatives often exhibit better bioavailability .
- Thienopyridazine vs. Triazole-Thione: The thienopyridazine core enables stronger π-π interactions with aromatic residues in enzymes, whereas triazole-thiones prioritize hydrogen-bonding interactions, leading to divergent target selectivity .
Biological Activity
Ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, as well as its structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates an adamantane moiety, which is known for enhancing lipophilicity and biological activity. The thieno[3,4-d]pyridazine core contributes to the compound's pharmacological properties. The presence of the 4-chlorophenyl group may also influence its biological interactions.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Functional Groups | Adamantane amide, ethyl ester, 4-chlorophenyl |
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 373.86 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thieno[3,4-d]pyridazine have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), HCT15 (colon).
- IC₅₀ Values : Compounds with similar structures demonstrated IC₅₀ values ranging from 19.5 μM to 22.19 μM against these cell lines .
Anti-inflammatory Activity
The incorporation of the adamantane moiety has been linked to anti-inflammatory properties. Adamantane derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that this compound may exhibit similar effects.
Antimicrobial Activity
Research indicates that compounds with the thieno[3,4-d]pyridazine framework possess antimicrobial properties. For example:
- Testing Against Bacteria : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is likely due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Study on Anticancer Properties
A study published in Pharmaceutical Research evaluated a series of thieno[3,4-d]pyridazine derivatives for their anticancer activity. The study utilized MTT assays to determine cell viability across various cancer cell lines:
| Compound | Cell Line | IC₅₀ Value (μM) |
|---|---|---|
| Compound A | A549 | 15.0 |
| Compound B | SK-MEL-2 | 10.5 |
| Ethyl 5-(adamantane amido) | SK-OV-3 | 19.5 |
This data indicates that modifications to the thieno[3,4-d]pyridazine core can significantly impact cytotoxicity.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that substituents on the phenyl ring and variations in the amide functionality can enhance or diminish biological activity:
- Substituent Effects : The introduction of electron-withdrawing groups (like chlorine) generally increases potency.
- Amide Variations : Different alkyl chains attached to the amide nitrogen can alter lipophilicity and thereby affect bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing ethyl 5-(adamantane-1-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the thieno[3,4-d]pyridazine backbone via cyclocondensation of substituted thiophene precursors with hydrazine derivatives.
Adamantane Coupling : Introduce the adamantane-1-amido group using carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity.
Esterification : Ethyl esterification at the 1-position is achieved via nucleophilic substitution or acid-catalyzed ester exchange.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high purity (>95%) .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT) and experimental data to predict reaction pathways:
- Step 1 : Simulate transition states and intermediates for key steps (e.g., cyclocondensation) using Gaussian or ORCA software.
- Step 2 : Apply machine learning to experimental datasets (e.g., solvent effects, temperature) to narrow optimal conditions.
- Step 3 : Validate predictions via small-scale reactions (mg-scale) before scaling up. This reduces trial-and-error by ~50% .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm adamantane protons (δ 1.6–2.1 ppm) and ester carbonyl (δ 165–170 ppm).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., disorder in adamantane substituents) .
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with UV detection at 254 nm .
Advanced: How should researchers address discrepancies between predicted and experimental physicochemical properties (e.g., density, boiling point)?
Methodological Answer:
Data Validation : Compare computational predictions (e.g., COSMO-RS for solubility) with experimental measurements.
Adjust Models : Refine force fields (e.g., AMBER) to account for adamantane’s rigidity or chlorophenyl’s electronic effects.
Statistical Analysis : Use Bland-Altman plots to quantify systematic biases in predicted vs. observed values (e.g., density deviations ±0.05 g/cm³) .
Advanced: What strategies resolve crystallographic disorder in X-ray structures of adamantane-containing derivatives?
Methodological Answer:
- Disorder Modeling : Split adamantane into multiple occupancy sites (e.g., two conformers at 50% occupancy each).
- Refinement Constraints : Apply isotropic displacement parameters (Ueq) and distance/angle restraints for overlapping atoms.
- Validation Tools : Use PLATON’s ADDSYM to check for missed symmetry and R1 factor convergence (<0.05) .
Basic: What biological targets are plausible based on structural analogs of this compound?
Methodological Answer:
- Enzyme Inhibition : Thieno-pyridazine derivatives inhibit kinases (e.g., EGFR) via π-π stacking with chlorophenyl and H-bonding via the amido group.
- Antiviral Activity : Adamantane moieties target viral M2 proton channels (e.g., influenza A). Test in vitro using plaque reduction assays .
Advanced: How can mass spectrometry (MS) elucidate reaction intermediates during synthesis?
Methodological Answer:
- High-Resolution MS (HRMS) : Use ESI-TOF to identify intermediates (e.g., m/z 315.35 for the thieno-pyridazine core).
- Fragmentation Patterns : Compare MS² spectra with computational predictions (e.g., loss of ethyl ester fragment, m/z -73).
- Isotopic Labeling : Introduce N or C labels to track reaction pathways .
Advanced: How to design bioactivity assays accounting for adamantane’s pharmacokinetic limitations?
Methodological Answer:
Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG400) or nanoformulation to overcome adamantane’s hydrophobicity (logP ≈ 4.5).
Metabolic Stability : Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated degradation.
In Vivo Testing : Administer via intravenous route (1–5 mg/kg) in rodent models to bypass first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
